Semicarbazide, 1-phenethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

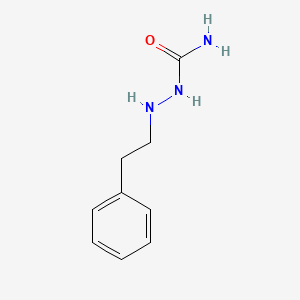

Semicarbazide, 1-phenethyl- is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Semicarbazide, 1-phenethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Semicarbazide, 1-phenethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

1-Phenethylsemicarbazide and its derivatives have been studied for their antimicrobial properties. Research indicates that semicarbazides can exhibit antibacterial, antifungal, and antiviral activities. For instance, semicarbazide derivatives have shown potential against various pathogens, making them candidates for drug development in treating infections .

Anticancer Properties

The compound has also been explored for its anticancer effects. Studies suggest that semicarbazide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This has led to investigations into their mechanisms of action and potential as chemotherapeutic agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of semicarbazide derivatives, suggesting their potential in treating neurodegenerative diseases. They may act by inhibiting specific enzymes involved in oxidative stress and inflammation .

Catalytic Applications

Nanocatalysts

A novel application of semicarbazide involves its use in nanocatalysts for organic synthesis. For example, a study developed a semicarbazide-linked nanomagnetic catalyst that efficiently catalyzes the synthesis of pyranopyrazoles through a one-pot reaction. This method demonstrated high yields and reduced reaction times under ultrasonic conditions, showcasing the utility of semicarbazide in catalysis .

Synthesis of Pyrazole Derivatives

Semicarbazide is utilized in synthesizing pyrazole derivatives through reactions with acetylacetone. These derivatives have shown promising biological activities, including anti-inflammatory and anticancer effects. The structures of these compounds are validated using advanced analytical techniques such as X-ray diffraction .

Organic Synthesis

Precursor for Drug Development

Semicarbazides serve as crucial intermediates in synthesizing various pharmaceuticals. They are involved in forming Schiff bases and other functional groups that are essential for creating biologically active compounds .

Stabilizing Agents

In polymer chemistry, semicarbazides are employed as stabilizing agents due to their ability to interact with various substrates, enhancing the stability and performance of polymeric materials .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of several semicarbazide derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as new antibacterial agents.

Case Study 2: Catalytic Efficiency

The development of the FSiPSS nanocatalyst demonstrated that semicarbazide linkers could enhance catalytic efficiency significantly. The study reported that using this catalyst resulted in a more than 90% yield of pyranopyrazole derivatives within minutes under optimized conditions.

Propiedades

Número CAS |

3898-45-1 |

|---|---|

Fórmula molecular |

C9H13N3O |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

(2-phenylethylamino)urea |

InChI |

InChI=1S/C9H13N3O/c10-9(13)12-11-7-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H3,10,12,13) |

Clave InChI |

PLNAOCKGBOKEJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNNC(=O)N |

SMILES canónico |

C1=CC=C(C=C1)CCNNC(=O)N |

Key on ui other cas no. |

3898-45-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.